5-Bromodeoxyuridine Triphosphate (5-BrdUTP) Sodium Salt: A Technical Guide for Researchers
5-Bromodeoxyuridine Triphosphate (5-BrdUTP) Sodium Salt: A Technical Guide for Researchers
An in-depth examination of the properties, mechanisms, and applications of 5-BrdUTP sodium salt in cellular analysis, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective utilization.
Core Properties and Mechanism of Action
5-Bromodeoxyuridine triphosphate (5-BrdUTP) sodium salt is a synthetic analog of thymidine triphosphate. Its structure incorporates a bromine atom at the C5 position of the pyrimidine ring. This modification allows for its incorporation into newly synthesized DNA in place of thymidine during the S-phase of the cell cycle. This incorporation is the fundamental principle behind its widespread use in cell proliferation and apoptosis assays. Once integrated into the DNA, the brominated base can be specifically targeted by monoclonal antibodies, enabling the detection and quantification of cells that were actively synthesizing DNA.
In the context of apoptosis, 5-BrdUTP serves as a substrate for the enzyme Terminal deoxynucleotidyl Transferase (TdT). During the later stages of programmed cell death, endonucleases cleave the genomic DNA, generating a multitude of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. TdT catalytically incorporates 5-BrdUTP at these 3'-OH termini in a template-independent manner. This labeling of DNA strand breaks is a hallmark of apoptosis and forms the basis of the TUNEL (TdT-mediated dUTP Nick End Labeling) assay. The incorporated 5-BrdUTP is then detected using fluorescently labeled anti-BrdU antibodies, allowing for the identification and quantification of apoptotic cells.[1][2][3] Studies have shown that the use of BrdUTP in TUNEL assays can offer greater sensitivity compared to other labeling methods.[1][4]
Key Applications and Experimental Protocols
5-BrdUTP sodium salt is a versatile tool with primary applications in the study of cell proliferation and apoptosis.
Cell Proliferation Assays
The measurement of DNA synthesis is a precise method for assaying cell proliferation. By incubating cells with a medium containing 5-bromo-2'-deoxyuridine (BrdU), a precursor that is intracellularly converted to 5-BrdUTP, this thymidine analog is incorporated into the newly synthesized DNA of dividing cells.[5][6][7] The extent of BrdU incorporation is directly proportional to the rate of cell proliferation.
This protocol outlines a general procedure for a colorimetric BrdU cell proliferation assay.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
BrdU labeling solution (typically 10X)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate for the desired time.[5]
-
Treatment: Treat cells with the desired compounds for 1-72 hours.[5]
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 1X and incubate at 37°C for 1-4 hours.[5][7]
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate at room temperature for 30 minutes.[5]
-
Primary Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of BrdU detection antibody solution and incubate at room temperature for 1 hour with gentle shaking.[5]
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of HRP-labeled antibody solution and incubate at room temperature for 1 hour.[5]
-
Color Development: Wash the wells. Add 100 µL of TMB substrate and monitor color development for 5-30 minutes at room temperature.[5]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
| Parameter | Concentration/Time |
| Cell Seeding Density | 2,500 - 10,000 cells/well[5] |
| Treatment Duration | 1 - 72 hours[5] |
| BrdU Incubation | 1 - 4 hours[5][7] |
| Fixation/Denaturation | 30 minutes[5] |
| Primary Antibody Incubation | 1 hour[5] |
| Secondary Antibody Incubation | 1 hour[5] |
| TMB Substrate Incubation | 5 - 30 minutes[5] |
Table 1: Quantitative Parameters for BrdU Cell Proliferation Assay.
Experimental Workflow for BrdU Cell Proliferation Assay
A schematic overview of the BrdU cell proliferation assay protocol.
Apoptosis Detection (TUNEL Assay)
The TUNEL assay using 5-BrdUTP is a highly sensitive method for detecting DNA fragmentation, a key feature of late-stage apoptosis.[2]
This protocol provides a detailed procedure for performing a TUNEL assay with 5-BrdUTP for analysis by flow cytometry.
Materials:
-
Cell suspension (1-2 x 10⁶ cells)
-
Phosphate-buffered saline (PBS)
-
1% Formaldehyde in PBS
-
70% Ethanol
-
TdT reaction buffer (5X)
-
5-BrdUTP stock solution (e.g., 2 mM)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Cobalt Chloride (CoCl₂) solution
-
Rinsing buffer (e.g., PBS with 0.1% Triton X-100 and 0.5% BSA)
-
FITC-conjugated anti-BrdU monoclonal antibody
-
Propidium Iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Fixation: Suspend 1-2 x 10⁶ cells in 0.5 mL PBS and transfer to 4.5 mL of ice-cold 1% formaldehyde in PBS. Incubate on ice for 15 minutes.[8]
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 5 mL of PBS. Centrifuge again and resuspend the pellet in 0.5 mL PBS. Add the cell suspension to 4.5 mL of ice-cold 70% ethanol and store at -20°C for at least 30 minutes.[9]
-
Rehydration: Centrifuge the ethanol-fixed cells, remove the ethanol, and resuspend in 5 mL of PBS. Centrifuge again.
-
Labeling Reaction: Resuspend the cell pellet in 50 µL of the DNA-labeling solution containing TdT reaction buffer, 5-BrdUTP, TdT enzyme, and CoCl₂. Incubate for 40-60 minutes at 37°C.[8][10][11]
-
Washing: Add 1.5 mL of rinsing buffer and centrifuge.[8]
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FITC-conjugated anti-BrdU antibody solution and incubate for 1 hour at room temperature.[8]
-
DNA Staining: Add 1 mL of PI staining solution containing RNase and incubate for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the green fluorescence of FITC and the red fluorescence of PI.[8]
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |
| TdT 5X Reaction Buffer | 5X | 10 µL[8][10] | 1X |
| 5-BrdUTP Stock Solution | 2 mM[8][10] | 2.0 µL[8][10] | 80 µM |
| TdT Enzyme | 25 U/µL | 0.5 µL[8][10] | 12.5 U |
| CoCl₂ Solution | 10 mM[10] | 5 µL[10] | 1 mM |
| Distilled H₂O | - | 32.5 µL[10] | - |
| Total Volume | 50 µL |
Table 2: Composition of the DNA-Labeling Solution for TUNEL Assay.
Experimental Workflow for TUNEL Assay
A step-by-step visualization of the TUNEL assay for apoptosis detection.
In Vitro Transcription Analysis
5-Bromouridine 5'-triphosphate (5-BrUTP), a related compound, is utilized to label newly transcribed RNA. This allows for the study of RNA synthesis and turnover. The protocol involves incubating cells with 5-Bromouridine (BrU), which is then incorporated into nascent RNA. The BrU-labeled RNA can be immunoprecipitated using anti-BrU antibodies and subsequently analyzed by methods such as RT-qPCR or next-generation sequencing.[12][13]
Concluding Remarks
5-BrdUTP sodium salt is an indispensable tool in modern cell biology research. Its ability to be incorporated into newly synthesized DNA provides a robust and reliable method for the quantitative analysis of cell proliferation and apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to effectively implement these powerful techniques in their studies. The adaptability of these assays to various platforms, including microscopy and flow cytometry, further underscores the versatility of 5-BrdUTP in advancing our understanding of fundamental cellular processes and in the development of novel therapeutics.
References
- 1. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
